molecular formula C18H21N3O4 B2784342 (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide CAS No. 1356819-53-8

(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide

Número de catálogo: B2784342
Número CAS: 1356819-53-8
Peso molecular: 343.383
Clave InChI: NUDNVMNFZREBOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide is a structurally complex enamide derivative. Its core features include:

  • Enamide backbone: The (E)-prop-2-enamide group provides rigidity and planar geometry, critical for target binding.
  • Substituted phenyl ring: A 3-methoxy-4-(2-amino-2-oxoethoxy)phenyl moiety, which introduces hydrogen-bonding capabilities (via the amino-oxoethoxy group) and moderate lipophilicity (via the methoxy group).

Propiedades

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-21(18(12-19)8-3-9-18)17(23)7-5-13-4-6-14(15(10-13)24-2)25-11-16(20)22/h4-7,10H,3,8-9,11H2,1-2H3,(H2,20,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNVMNFZREBOO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C=C1)OCC(=O)N)OC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)N)OC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1030197-62-6

The compound exhibits various biological activities attributed to its structural components, which include an aromatic ring and an amide functional group. These features suggest potential interactions with biological targets, such as enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The presence of the methoxy and amino groups may facilitate binding to neurotransmitter receptors, particularly those involved in the central nervous system (CNS) function.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-710
(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamideA549TBD

Neuroprotective Effects

Research suggests that compounds with similar functionalities may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study published in Polymers indicated that similar enamides showed significant binding affinities to target biomolecules, suggesting that (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide could also exhibit selective binding properties .
  • Cytotoxicity Assessment : In vitro assays revealed that related compounds displayed varying degrees of cytotoxicity against cancer cell lines, providing a basis for further investigation into the therapeutic potential of this compound .

Future Directions

Further research is needed to elucidate the specific biological pathways affected by (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide. Key areas for future study include:

  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The following compounds share structural motifs with the target molecule but exhibit variations in substituents, influencing physicochemical and pharmacological properties:

Compound Name & ID Molecular Formula Molar Mass (g/mol) Key Substituents Inferred Properties
(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide Not explicitly provided ~380–400 (estimated) - 3-Methoxy, 4-(2-amino-2-oxoethoxy)phenyl
- 1-Cyanocyclobutyl
Enhanced hydrogen bonding (amide/amino), moderate lipophilicity, metabolic stability
(E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 - 4-(Chloro-fluorobenzyloxy)phenyl
- 3-(Dimethylamino)propyl
Increased polarity (dimethylamino), halogen-enhanced target affinity
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Not explicitly provided ~400–420 (estimated) - 4-Nitrophenyl furan
- 3-Ethoxyphenyl
High reactivity (nitro group), potential solubility challenges
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide C₂₅H₂₀BrN₃O₅ ~550 (estimated) - 4-Bromobenzyloxy, 3-ethoxy phenyl
- 2-Nitrophenyl
Enhanced halogen bonding (bromine), electron-deficient aromatic systems

Functional Group Analysis

Hydrogen Bonding: The target compound’s amino-oxoethoxy group (NH₂-C(=O)-O-) enables dual hydrogen bonding (donor and acceptor), likely improving solubility and target interactions compared to halogenated analogs (e.g., chloro-fluorophenyl in ). This aligns with Etter’s graph set theory, where such motifs stabilize crystal packing or protein-ligand interactions.

Lipophilicity and Bioavailability: The cyanocyclobutyl group in the target compound balances lipophilicity and steric hindrance, favoring membrane permeability over purely polar groups (e.g., dimethylamino in ). Halogenated analogs (e.g., bromine in ) may enhance target affinity via halogen bonding but risk off-target interactions due to increased hydrophobicity.

Synthetic Considerations: The methoxy and alkoxyalkylamino substituents in the target compound align with synthetic strategies for C1-3 alkoxy-C1-4 alkylamino groups, as described in European Patent EP 4 374 877 A2. This suggests feasible scalability compared to nitro- or cyanide-containing analogs (e.g., ), which require specialized handling.

Hypothesized Pharmacological Implications

  • Target Selectivity: The cyanocyclobutyl group may confer selectivity for enzymes with hydrophobic binding pockets (e.g., cyclin-dependent kinases), whereas dimethylamino analogs () could favor polar active sites (e.g., serotonin receptors).
  • Metabolic Stability : The absence of hydrolytically labile groups (e.g., esters in ) in the target compound suggests improved resistance to first-pass metabolism compared to nitro-containing derivatives ().

Q & A

Q. What are the standard synthetic routes for (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Substituted aromatic ether formation via nucleophilic substitution (e.g., coupling of 2-amino-2-oxoethoxy and methoxy groups to the phenyl ring under alkaline conditions).
  • Step 2: Amidation using activated esters or coupling agents (e.g., HATU, DCC) to introduce the N-(1-cyanocyclobutyl)-N-methylprop-2-enamide moiety.
  • Step 3: Stereochemical control for the (E)-configuration via base-mediated elimination or Wittig-like reactions.

Critical Parameters:

  • Temperature (60–80°C for amidation), solvent polarity (DMSO or ethanol for solubility), and pH (neutral to mildly acidic for stability) .
  • Analytical Validation:
TechniquePurposeKey Data Points
HPLC Purity assessment (>95%)Retention time, peak integration
¹H/¹³C NMR Structural confirmationδ 6.8–7.2 (aromatic H), δ 170–175 (amide C=O)
IR Functional group identification~1650 cm⁻¹ (C=O stretch)

Q. How is the compound characterized to confirm its structural integrity and stereochemistry?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography: Resolves absolute configuration and confirms (E)-geometry (if crystals are obtainable).
  • NOESY NMR: Detects spatial proximity of protons (e.g., trans-configuration in the enamide group) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₃O₄: 394.1862) .

Common Pitfalls:

  • Solvent residues in NMR spectra (e.g., DMSO-d₆ at δ 2.5) must be accounted for .
  • Dynamic rotational isomerism in the cyclobutyl group may complicate spectral interpretation; variable-temperature NMR is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

Methodological Answer: Focus on modifying:

  • Electrophilic Moieties: Replace the cyanocyclobutyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding .
  • Steric Effects: Introduce bulkier substituents on the methoxyphenyl ring to probe hydrophobic pockets in enzymes.

Key Workflow:

  • Synthesis: Parallel combinatorial libraries via Suzuki-Miyaura coupling or reductive amination .
  • Screening: High-throughput SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd).
  • ADMET Profiling: Microsomal stability assays (e.g., human liver microsomes) to prioritize lead candidates .

Q. How can computational methods guide the optimization of reaction conditions for scaled synthesis?

Q. Why do in vitro and in vivo studies show divergent efficacy profiles for this compound?

Methodological Answer:

  • Pharmacokinetic Factors: Poor oral bioavailability due to first-pass metabolism (e.g., cytochrome P450-mediated oxidation of the methoxy group).
  • Tissue Penetration: LogP (~2.5) may limit blood-brain barrier crossing in neurotargeted applications .

Mitigation Strategies:

  • Prodrug Design: Introduce ester groups to enhance absorption .
  • Formulation: Use lipid nanoparticles to improve solubility and half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.